molecular formula C19H21Cl2N3O3 B2493615 2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one CAS No. 2034579-61-6

2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one

Cat. No.: B2493615
CAS No.: 2034579-61-6
M. Wt: 410.3
InChI Key: CKZWMDIKKGDHBD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one is a complex organic compound notable for its unique structure and properties. This compound contains several functional groups, including chlorophenoxy and chloropyrimidinyl groups, which are significant for its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one generally involves multi-step reactions, each requiring specific conditions and reagents. For example:

  • Formation of the Chlorophenoxy Group: : Reaction between 4-chlorophenol and appropriate alkylating agents under controlled temperatures.

  • Piperidine Ring Formation: : Reaction involving piperidine and chlorinated pyrimidine derivatives, using bases like sodium hydride to facilitate nucleophilic substitution.

  • Final Coupling Step: : The combination of the intermediate products under catalytic conditions to achieve the final compound.

Industrial Production Methods

On an industrial scale, these reactions would be optimized for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors for better control over reaction parameters and to increase scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, affecting the chlorophenoxy and piperidinyl groups.

  • Reduction: : Reduction reactions may target the pyrimidinyl group, altering its electron density and reactivity.

  • Substitution: : Various substitution reactions can occur, especially nucleophilic aromatic substitution at the chlorinated positions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like KMnO4 under mild conditions.

  • Reduction: : Using reducing agents like LiAlH4.

  • Substitution: : Employing nucleophiles such as amines or thiols in basic conditions.

Major Products

These reactions typically yield modified versions of the original compound, with alterations at the reactive sites (e.g., hydroxylation of the phenoxy group).

Scientific Research Applications

Chemistry

  • Catalysts: : Used as ligands in catalysis for organic synthesis.

  • Reaction Intermediates: : Acts as an intermediate in synthesizing more complex molecules.

Biology

  • Biochemical Probes: : Utilized in studies to understand enzyme-substrate interactions.

Medicine

  • Pharmaceutical Development: : Potentially explored for drug development due to its unique binding properties.

Industry

  • Material Science: : Applications in developing advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Binding Interactions: : Interacts with proteins and enzymes via hydrogen bonding and Van der Waals forces.

  • Pathway Involvement: : Modulates biochemical pathways, potentially affecting signal transduction processes.

Comparison with Similar Compounds

Unique Features

  • The dual chlorinated aromatic systems provide distinct reactivity compared to non-chlorinated analogs.

Similar Compounds

  • 2-(4-Bromophenoxy)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one: : Similar structure but with bromine atoms, affecting its reactivity and applications.

  • 2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one: : Incorporates fluorine, offering different electronic properties.

Comparing these compounds highlights how different halogen substitutions (chlorine, bromine, fluorine) can tailor the chemical and physical properties of the molecule for specific applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O3/c1-19(2,27-15-7-5-13(20)6-8-15)17(25)24-9-3-4-16(12-24)26-18-22-10-14(21)11-23-18/h5-8,10-11,16H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZWMDIKKGDHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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